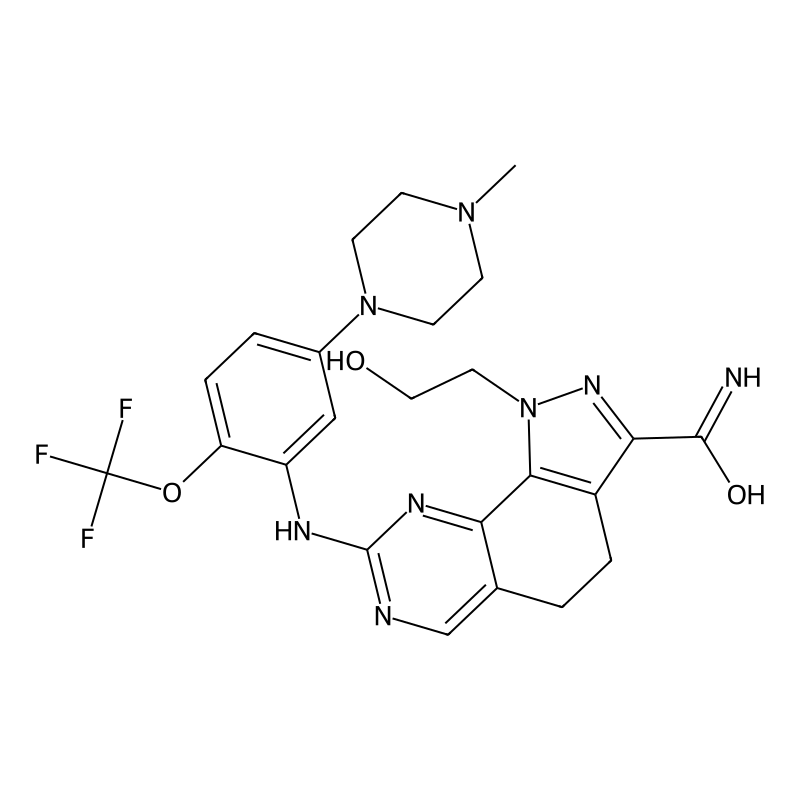

Onvansertib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Anti-tumor activity

Studies have shown that Onvansertib exhibits anti-tumor activity in various cancer cell lines, including those of breast, lung, colon, and prostate cancers [, ]. This effect is attributed to its ability to induce mitotic arrest and apoptosis (programmed cell death) in cancer cells.

Synergistic effects

Research suggests that Onvansertib may have synergistic effects when combined with other cancer therapies, such as chemotherapy and radiotherapy [, ]. This synergism could potentially enhance the efficacy of these treatments and improve patient outcomes.

Overcoming drug resistance

Some studies have explored the potential of Onvansertib to overcome drug resistance, a major challenge in cancer treatment. Onvansertib may be effective against cancers that are resistant to other therapies by targeting a different pathway in the cell cycle [, ].

Onvansertib is a small molecule compound classified as a selective inhibitor of the polo-like kinase 1 (PLK1). It is currently under investigation for its potential therapeutic applications in various cancers, particularly those with mutations in the KRAS gene. Its chemical structure is defined by the formula , and its IUPAC name is 1-(2-hydroxyethyl)-8-{[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)phenyl]amino}-1H,4H,5H-pyrazolo[4,3-h]quinazoline-3-carboxamide . Onvansertib has shown promise in enhancing the efficacy of other anticancer agents and is being evaluated in clinical trials for conditions such as acute myeloid leukemia and metastatic colorectal cancer .

Scientific research on Onvansertib is ongoing, and its safety profile is still under investigation. However, some studies have explored its toxicity in clinical trials [, ]. These studies reported side effects such as neutropenia (low white blood cell count) but did not investigate long-term safety or potential hazards [, ].

Onvansertib primarily acts through the inhibition of PLK1, a key regulator of cell division. By binding to the ATP-binding site of PLK1, it disrupts its function, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism involves the modulation of various signaling pathways, including the β-catenin/c-Myc pathway, which plays a crucial role in cell proliferation and survival . This inhibition results in the accumulation of reactive oxygen species and affects glycolysis-related gene expression, contributing to the drug's anticancer effects .

Onvansertib has been demonstrated to inhibit cancer cell proliferation and induce apoptosis across several cancer types. In studies involving lung adenocarcinoma cells, onvansertib significantly reduced cell viability and migration while enhancing sensitivity to cisplatin—a common chemotherapeutic agent . Additionally, it has shown synergistic effects when combined with other drugs like alpelisib and cetuximab, enhancing their anticancer efficacy in various preclinical models .

The synthesis of onvansertib involves multiple steps that typically include the formation of its pyrazoloquinazoline core followed by functionalization to introduce various substituents that enhance its biological activity. While specific synthetic routes are proprietary, they generally involve standard organic chemistry techniques such as coupling reactions, protection-deprotection strategies, and possibly cyclization reactions to construct the complex structure of onvansertib .

Onvansertib is primarily being explored for its applications in oncology. Clinical trials are assessing its effectiveness in treating:

- Acute Myeloid Leukemia: Evaluating its use in combination with other agents like low-dose cytarabine or decitabine.

- Metastatic Colorectal Cancer: Particularly in patients with KRAS mutations.

- Breast Cancer: Investigating its potential to enhance responses to other targeted therapies .

Research has highlighted several significant interactions involving onvansertib:

- Combination with Alpelisib: This combination has been shown to synergistically inhibit cell viability and induce apoptosis in breast cancer models, particularly those harboring PIK3CA mutations .

- Combination with Cetuximab: In colorectal cancer models, onvansertib has demonstrated enhanced anti-tumor activity when used alongside cetuximab, regardless of the tumor's sensitivity to cetuximab alone .

- Mechanistic Studies: Onvansertib's interactions with various cellular pathways have been elucidated through studies showing its effects on cell cycle progression and apoptosis mechanisms .

Several compounds share structural or functional similarities with onvansertib. Below are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| BI 6727 | PLK1 Inhibition | Improved pharmacokinetic profile |

| Rigosertib | Dual inhibition of PI3K and PLK1 | Broad antitumor activity across multiple cancers |

| GSK461364 | PLK1 Inhibition | Selective for mitotic cells |

| Volasertib | PLK1 Inhibition | Active against various hematological malignancies |

Onvansertib stands out due to its unique structural modifications that enhance selectivity for PLK1 over other kinases, potentially leading to reduced side effects compared to broader-spectrum inhibitors like Rigosertib or BI 6727. Its ongoing clinical evaluation further emphasizes its potential as a targeted therapy in resistant cancer types .

Molecular Composition and Formula (C₂₄H₂₇F₃N₈O₃)

Onvansertib possesses the molecular formula C₂₄H₂₇F₃N₈O₃, representing a complex heterocyclic compound with a molecular weight of 532.52 grams per mole [1] [2]. The molecular composition encompasses twenty-four carbon atoms, twenty-seven hydrogen atoms, three fluorine atoms, eight nitrogen atoms, and three oxygen atoms, forming a sophisticated aromatic system [3]. The compound exhibits a formal charge of zero, indicating a neutral molecule under standard conditions [7]. The atom count totals sixty-five atoms connected through sixty-nine bonds, with eighteen of these bonds being aromatic in nature, contributing to the compound's stability and planar configuration [6].

The elemental distribution reflects the compound's classification as a nitrogen-rich heterocycle, with nitrogen atoms comprising approximately 12.3% of the total atomic composition [1]. The presence of three fluorine atoms, exclusively located within a trifluoromethoxy substituent, contributes significantly to the compound's lipophilicity and metabolic stability [2]. The oxygen atoms are strategically positioned to facilitate hydrogen bonding interactions, with one oxygen forming part of a carboxamide functional group and another within a hydroxyl moiety [3].

International Union of Pure and Applied Chemistry Nomenclature and Chemical Identification

The International Union of Pure and Applied Chemistry systematic name for onvansertib is 1-(2-hydroxyethyl)-8-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide [1] [2]. This nomenclature precisely describes the compound's structural architecture, beginning with the core pyrazolo[4,3-h]quinazoline framework and systematically identifying each substituent position [3].

The compound is registered under Chemical Abstracts Service number 1034616-18-6, providing unambiguous identification within chemical databases [1] [8]. The International Chemical Identifier key is QHLVBNKYJGBCQJ-UHFFFAOYSA-N, serving as a unique digital fingerprint for computational chemistry applications [2] [7]. Alternative nomenclature includes the systematic name 1-(2-Hydroxyethyl)-8-[[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)phenyl]amino]-4,5-dihydropyrimido[5,4-g]indazole-3-carboxamide, reflecting different ring numbering conventions [6].

The Simplified Molecular Input Line Entry System representation is CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4CCC5=C(C4=N3)N(N=C5C(=O)N)CCO, providing a text-based description of the molecular structure [1] [3]. PubChem Compound Identifier 49792852 and DrugBank identifier DB15110 facilitate database searches and cross-referencing [1] [2].

Functional Groups and Structural Features

Onvansertib contains multiple distinct functional groups that contribute to its biological activity and physicochemical properties [19] [21]. The central structural motif is a pyrazolo[4,3-h]quinazoline core, representing a fused heterocyclic system composed of pyrazole and quinazoline rings [31] [32]. This bicyclic scaffold serves as the primary adenosine triphosphate-binding framework essential for kinase inhibition [19].

The compound features a carboxamide functional group at position 3 of the pyrazole ring, characterized by the presence of a carbonyl carbon bonded to a nitrogen atom bearing two hydrogen substituents [28]. This amide functionality facilitates hydrogen bonding interactions with target proteins and enhances aqueous solubility [21]. A hydroxyl group terminates the ethyl chain attached to the N1 position of the pyrazole ring, providing additional hydrogen bonding capacity and serving as a potential metabolic site [1] [2].

The trifluoromethoxy substituent, positioned para to the aniline linkage on the phenyl ring, represents a sterically demanding and highly electronegative functional group [26]. This trifluoromethyl moiety significantly influences the compound's lipophilicity, metabolic stability, and electronic properties [26]. The N-methylpiperazine ring system, located meta to the aniline connection, functions as a selectivity determinant through specific protein interactions [19] [27].

The aniline linkage connecting the phenyl ring to the quinazoline core at position 8 serves as the hinge region binding element crucial for kinase inhibition [19]. The aromatic ring systems throughout the molecule facilitate π-π stacking interactions and contribute to the overall hydrophobic character necessary for membrane permeability [22].

| Functional Group/Structural Feature | Position/Location | Chemical Role |

|---|---|---|

| Pyrazolo[4,3-h]quinazoline core | Central scaffold | Adenosine triphosphate-binding scaffold, kinase inhibition [31] |

| Carboxamide group | Position 3 of pyrazole ring | Hydrogen bonding, water solubility [28] |

| Hydroxyl group | Terminal position of ethyl chain | Hydrogen bonding, metabolic handle [1] |

| Trifluoromethoxy group | Para position of phenyl ring | Lipophilicity, metabolic stability [26] |

| N-methylpiperazine moiety | Meta position of phenyl ring | Selectivity determinant, protein interaction [19] [27] |

| Aromatic rings | Quinazoline and phenyl systems | π-π stacking, hydrophobic interactions [22] |

| Aniline linkage | Position 8 of quinazoline | Hinge region binding [19] |

| Ethyl hydroxyl chain | N1 of pyrazole ring | Solubility modulation, protein binding [1] |

Physicochemical Characterization

Solubility Profile in Various Solvents

Onvansertib demonstrates significant solubility variations across different solvent systems, reflecting its amphiphilic molecular character [15] [17]. In dimethyl sulfoxide, the compound exhibits excellent solubility, achieving concentrations up to 50 milligrams per milliliter (93.89 millimolar) under standard conditions [17]. Enhanced solubility to 21 milligrams per milliliter (39.44 millimolar) can be achieved in dimethyl sulfoxide with ultrasonic treatment and warming [15].

The compound shows poor aqueous solubility, being practically insoluble in pure water with solubility below 0.01 millimolar [17]. Similarly, ethanol fails to dissolve onvansertib effectively, with the compound remaining essentially insoluble in this polar protic solvent [17]. This limited aqueous solubility necessitates the use of solubilizing agents for biological applications.

Mixed solvent systems demonstrate improved solubility profiles suitable for in vivo applications [15]. A formulation containing 10% dimethyl sulfoxide, 40% polyethylene glycol 300, 5% Tween-80, and 45% saline achieves solubility of at least 2 milligrams per milliliter (3.76 millimolar) as a clear solution [15]. Alternative formulations using 10% dimethyl sulfoxide with 90% sulfobutylether-β-cyclodextrin in saline or 90% corn oil maintain similar solubility levels [15].

For pharmaceutical applications, a suspension in 0.5% methyl cellulose and 0.5% Tween-80 in saline provides a solubility of 10 milligrams per milliliter (18.78 millimolar), though requiring ultrasonic treatment for complete dissolution [15].

| Solvent | Solubility (mg/mL) | Concentration (mM) | Notes |

|---|---|---|---|

| Dimethyl sulfoxide | 50 [17] | 93.89 | Clear solution |

| Water | Insoluble [17] | <0.01 | Practically insoluble |

| Ethanol | Insoluble [17] | <0.01 | Practically insoluble |

| Dimethyl sulfoxide (with ultrasonic) | 21 [15] | 39.44 | Need ultrasonic and warming |

| 10% Dimethyl sulfoxide + 40% Polyethylene glycol 300 + 5% Tween-80 + 45% saline | ≥2 [15] | ≥3.76 | Clear solution |

| 10% Dimethyl sulfoxide + 90% sulfobutylether-β-cyclodextrin in saline | ≥2 [15] | ≥3.76 | Clear solution |

| 10% Dimethyl sulfoxide + 90% corn oil | ≥2 [15] | ≥3.76 | Clear solution |

| 0.5% Methyl cellulose/0.5% Tween-80 in saline | 10 [15] | 18.78 | Suspended solution, need ultrasonic |

Chemical Stability Assessment

Onvansertib demonstrates excellent chemical stability under proper storage conditions, maintaining integrity for extended periods when stored as a solid powder [12] [15]. Long-term stability testing indicates the compound remains stable for three years when stored at -20°C in powder form, representing optimal preservation conditions [12]. Short-term storage at 4°C maintains stability for two years, providing flexibility for laboratory storage requirements [15].

Solution stability varies significantly with temperature and storage duration [12] [15]. When dissolved in appropriate solvents, onvansertib maintains stability for one year at -80°C, representing the optimal conditions for solution storage [12]. At -20°C in solution, the compound remains stable for six months, though longer storage may result in degradation [15].

The compound exhibits remarkable thermal stability during transportation, with testing confirming stability during room temperature shipping without requiring specialized cooling measures [12]. This thermal stability facilitates practical handling and distribution while maintaining chemical integrity [17].

Analytical characterization confirms the compound's purity and structural integrity through multiple techniques [12]. High-performance liquid chromatography analysis demonstrates purity levels exceeding 99.83%, indicating minimal degradation products under standard storage conditions [12]. Proton nuclear magnetic resonance spectroscopy and mass spectrometry confirm structural consistency with the expected molecular formula [12].

| Storage Condition | Stability Period | Notes |

|---|---|---|

| Powder at -20°C | 3 years [12] | Long-term storage |

| Powder at 4°C | 2 years [15] | Short-term storage |

| In solvent at -80°C | 1 year [12] | Solution storage (optimal) |

| In solvent at -20°C | 6 months [15] | Solution storage (acceptable) |

| Room temperature shipping | Stable during transport [12] | Shipping stability confirmed |

pH-dependent Behavior

The pH-dependent behavior of onvansertib reflects the ionization characteristics of its functional groups, particularly the carboxamide and amine functionalities [16]. The compound's stability and solubility demonstrate pH sensitivity, with optimal stability observed under neutral to slightly alkaline conditions [16]. The presence of the N-methylpiperazine moiety introduces basic character to the molecule, with potential protonation occurring at physiological pH values [27].

Under acidic conditions, the tertiary amine within the piperazine ring may undergo protonation, potentially enhancing aqueous solubility through salt formation [27]. This pH-dependent ionization affects the compound's distribution coefficient and membrane permeability characteristics [16]. The carboxamide group remains largely unchanged across physiological pH ranges, maintaining its hydrogen bonding capacity [28].

Alkaline conditions generally favor the neutral form of the molecule, optimizing its lipophilicity for membrane transport [16]. However, extreme pH conditions may promote hydrolytic degradation of the carboxamide functionality, necessitating careful pH control during formulation and storage [28].

Stereochemical Analysis

Onvansertib is characterized as an achiral molecule, lacking any stereogenic centers within its molecular framework [7]. The absence of chiral centers eliminates the possibility of enantiomeric forms, simplifying both synthetic preparation and analytical characterization [13]. This achiral nature ensures consistent pharmacological properties without the need to consider stereoisomeric variations [7].

The molecular geometry predominantly features planar aromatic systems connected through single bonds allowing rotational freedom [7]. The pyrazolo[4,3-h]quinazoline core maintains a rigid planar configuration due to the extended conjugated π-electron system [25]. The piperazine ring adopts a chair conformation, representing the most energetically favorable arrangement [27].

Conformational analysis reveals restricted rotation around the aniline linkage due to partial double bond character resulting from electron delocalization between the aromatic systems [19]. The trifluoromethoxy group exhibits free rotation around the carbon-oxygen bond, though steric interactions may favor specific orientations [26]. The hydroxyl-terminated ethyl chain at the N1 position maintains conformational flexibility, potentially adopting multiple orientations in solution [1].

| Parameter | Value | Description |

|---|---|---|

| Chiral Centers | 0 [7] | No stereoisomers |

| Stereochemistry | Achiral [7] | Single molecular form |

| Rotatable Bonds | 7 [8] | Conformational flexibility |

| Planar Aromatic Systems | 2 [22] | Rigid core structure |

| Ring Systems | 4 [25] | Complex heterocyclic architecture |

Chemical Reactivity Profile

The chemical reactivity of onvansertib is primarily governed by its functional groups and electronic distribution throughout the molecular framework [18] [21]. The carboxamide functionality exhibits moderate reactivity toward nucleophilic attack under strongly basic conditions, though it remains stable under physiological conditions [28]. The primary amine hydrogens of the carboxamide group participate in hydrogen bonding interactions but show limited reactivity toward electrophiles [28].

The trifluoromethoxy group demonstrates exceptional chemical inertness due to the strong carbon-fluorine bonds, contributing to the compound's metabolic stability [26]. This functionality resists both nucleophilic and electrophilic attack under most reaction conditions, serving as a protecting group for the adjacent aromatic system [26]. The electron-withdrawing nature of the trifluoromethoxy substituent influences the reactivity of the aromatic ring, deactivating it toward electrophilic aromatic substitution [26].

The N-methylpiperazine ring system exhibits basic character, with the tertiary amine being susceptible to protonation and quaternization reactions [27]. Under oxidative conditions, the piperazine nitrogen atoms may undergo N-oxidation, representing a potential metabolic pathway [16]. The hydroxyl group at the terminal ethyl position serves as a reactive site for conjugation reactions and metabolic transformations [1].

Metabolic studies reveal that onvansertib undergoes limited biotransformation, with mono-oxidation and demethylation representing the primary metabolic pathways [16]. The compound demonstrates stability toward hydrolytic enzymes, with minimal degradation observed in liver microsome preparations [16]. N-oxidation of the piperazine moiety represents the most abundant metabolic product, particularly in rat liver microsomes [16].

Structure-Function Relationships

The structure-function relationships of onvansertib demonstrate the critical importance of specific molecular features for biological activity [19] [31]. The pyrazolo[4,3-h]quinazoline core serves as the essential adenosine triphosphate-mimetic scaffold, providing the fundamental framework for kinase binding [31] [32]. This heterocyclic system forms crucial interactions with the hinge region of polo-like kinase 1, establishing the primary binding affinity [19].

The aniline linkage at position 8 of the quinazoline ring represents a critical structural element for hinge region interaction [19]. Modification or removal of this linkage dramatically reduces binding affinity, emphasizing its essential role in maintaining protein-ligand contacts [31]. The electron density distribution within this linkage facilitates optimal hydrogen bonding geometry with the target kinase [19].

The N-methylpiperazine substituent functions as a selectivity determinant, distinguishing onvansertib from non-selective kinase inhibitors [19]. This moiety establishes specific electrostatic interactions with glutamic acid residue 140 in polo-like kinase 1, a residue that differs in related kinases [19]. The spatial positioning and electronic properties of this piperazine ring directly correlate with selectivity profiles [27].

The trifluoromethoxy group contributes to both potency and pharmacokinetic properties through multiple mechanisms [26]. Its electron-withdrawing character modulates the electronic distribution throughout the aromatic system, optimizing binding interactions [26]. Additionally, this functionality enhances metabolic stability and membrane permeability, crucial factors for in vivo activity [26].

The carboxamide functionality at position 3 establishes hydrogen bonding interactions with lysine and aspartic acid residues within the kinase active site [19]. These interactions contribute significantly to binding affinity and positioning within the adenosine triphosphate-binding pocket [31]. The hydroxyl-terminated ethyl chain provides additional binding contacts while modulating aqueous solubility [1].

Systematic structure-activity relationship studies demonstrate that alterations to any of these key structural elements result in reduced biological activity [31] [32]. The synergistic combination of these molecular features creates a highly potent and selective kinase inhibitor optimized for therapeutic applications [19].

| Structural Feature | Function | Contribution to Activity |

|---|---|---|

| Pyrazolo[4,3-h]quinazoline core | Adenosine triphosphate mimetic [31] | Primary binding scaffold |

| Aniline linkage | Hinge region interaction [19] | Essential for binding affinity |

| N-methylpiperazine | Selectivity determinant [19] | Kinase selectivity |

| Trifluoromethoxy group | Electronic modulation [26] | Potency and stability |

| Carboxamide group | Hydrogen bonding [28] | Binding affinity |

| Hydroxyl ethyl chain | Solubility modulation [1] | Pharmacokinetic properties |

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectra

Nuclear magnetic resonance spectroscopy serves as a fundamental analytical technique for the structural characterization and purity assessment of onvansertib. Proton nuclear magnetic resonance (¹H NMR) spectroscopy has been extensively employed for this compound, with studies utilizing 400 megahertz Bruker AVANCE III spectrometers [1]. The compound demonstrates characteristic spectral patterns when analyzed in deuterated solvents, particularly deuterated dimethyl sulfoxide (DMSO-d₆) and deuterated chloroform (CDCl₃) [2] [1].

The ¹H NMR spectrum of onvansertib exhibits distinct chemical shift patterns that confirm its structural integrity. Aromatic protons appear in the expected downfield regions, reflecting the presence of the pyrazoloquinazoline core structure and the substituted aniline moiety [2]. Methylene groups from the hydroxyethyl chain and the methylpiperazine substituent produce characteristic multiplet patterns, while the hydroxyl proton displays the anticipated chemical shift behavior consistent with its molecular environment [2].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Casolaro A, Golay J, Albanese C, Ceruti R, Patton V, Cribioli S, Pezzoni A, Losa M, Texido G, Giussani U, Marchesi F, Amboldi N, Valsasina B, Bungaro S, Cazzaniga G, Rambaldi A, Introna M, Pesenti E, Alzani R. The Polo-Like Kinase 1 (PLK1) inhibitor NMS-P937 is effective in a new model of disseminated primary CD56+ acute monoblastic leukaemia. PLoS One. 2013;8(3):e58424. doi: 10.1371/journal.pone.0058424. Epub 2013 Mar 8. PubMed PMID: 23520509; PubMed Central PMCID: PMC3592825.

3: Valsasina B, Beria I, Alli C, Alzani R, Avanzi N, Ballinari D, Cappella P, Caruso M, Casolaro A, Ciavolella A, Cucchi U, De Ponti A, Felder E, Fiorentini F, Galvani A, Gianellini LM, Giorgini ML, Isacchi A, Lansen J, Pesenti E, Rizzi S, Rocchetti M, Sola F, Moll J. NMS-P937, an orally available, specific small-molecule polo-like kinase 1 inhibitor with antitumor activity in solid and hematologic malignancies. Mol Cancer Ther. 2012 Apr;11(4):1006-16. doi: 10.1158/1535-7163.MCT-11-0765. Epub 2012 Feb 7. PubMed PMID: 22319201.

4: Beria I, Bossi RT, Brasca MG, Caruso M, Ceccarelli W, Fachin G, Fasolini M, Forte B, Fiorentini F, Pesenti E, Pezzetta D, Posteri H, Scolaro A, Re Depaolini S, Valsasina B. NMS-P937, a 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivative as potent and selective Polo-like kinase 1 inhibitor. Bioorg Med Chem Lett. 2011 May 15;21(10):2969-74. doi: 10.1016/j.bmcl.2011.03.054. Epub 2011 Mar 21. PubMed PMID: 21470862.